molecular formula C14H22OS B120282 2-Mercapto-4,6-di-tert-butylphenol CAS No. 53551-74-9

2-Mercapto-4,6-di-tert-butylphenol

Cat. No. B120282
CAS RN: 53551-74-9
M. Wt: 238.39 g/mol
InChI Key: SEUXZGMOSAXITB-UHFFFAOYSA-N
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Description

2-Mercapto-4,6-di-tert-butylphenol (CAS No. 53551-74-9) is a compound useful in organic synthesis . It has a molecular formula of C14H22OS and a molecular weight of 238.39 .


Synthesis Analysis

The synthesis of 2-Mercapto-4,6-di-tert-butylphenol can be achieved from Phenol, 2,2’-trithiobis [4,6-bis (1,1-dimethylethyl)] .


Molecular Structure Analysis

The molecular structure of 2-Mercapto-4,6-di-tert-butylphenol consists of 14 carbon atoms, 22 hydrogen atoms, and one sulfur atom .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Mercapto-4,6-di-tert-butylphenol are not mentioned in the search results, it is known to be a useful compound in organic synthesis .


Physical And Chemical Properties Analysis

2-Mercapto-4,6-di-tert-butylphenol is a light yellow solid . It is soluble in dichloromethane, diethyl ether, and hexanes . It has a density of 1.019g/cm3 and a flash point of 132.8ºC .

Safety And Hazards

The safety data sheet for 2-Mercapto-4,6-di-tert-butylphenol indicates that it is harmful if swallowed . It can cause skin and eye irritation . In case of contact, contaminated clothing should be removed immediately, and the affected area should be washed off with soap and plenty of water . If inhaled, the victim should be moved into fresh air .

properties

IUPAC Name

2,4-ditert-butyl-6-sulfanylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22OS/c1-13(2,3)9-7-10(14(4,5)6)12(15)11(16)8-9/h7-8,15-16H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEUXZGMOSAXITB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)S)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10201763
Record name Phenol, 2,2-bis(1,1-dimethylethyl)-6-mercapto-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10201763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Mercapto-4,6-di-tert-butylphenol

CAS RN

53551-74-9
Record name Phenol, 2,2-bis(1,1-dimethylethyl)-6-mercapto-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053551749
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2,2-bis(1,1-dimethylethyl)-6-mercapto-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10201763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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